molecular formula C14H11N3O2 B2786264 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid CAS No. 502649-51-6

4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid

Katalognummer B2786264
CAS-Nummer: 502649-51-6
Molekulargewicht: 253.261
InChI-Schlüssel: RDMODFHZZDKNAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid” is a chemical compound with the molecular formula C14H11N3O2 and a molecular weight of 253.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzotriazole group attached to a benzoic acid group via a methylene bridge .


Physical And Chemical Properties Analysis

“this compound” is a solid substance that should be stored at room temperature .

Wissenschaftliche Forschungsanwendungen

4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid has been studied extensively for its potential applications in the field of medicinal chemistry. It has been investigated for its anti-inflammatory, anti-cancer, and antimicrobial activities. It has also been studied for its potential use in drug delivery systems and as a potential therapeutic agent in the treatment of various diseases. In addition, this compound has been studied for its potential use in the development of novel drugs and in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the synthesis of pro-inflammatory mediators. It is also thought to modulate the activity of certain receptors and to activate certain intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-cancer, and antimicrobial activities. It has been shown to inhibit the activity of certain enzymes involved in the synthesis of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2). It has also been shown to modulate the activity of certain receptors, such as the epidermal growth factor receptor (EGFR). In addition, this compound has been shown to activate certain intracellular signaling pathways, such as the phosphatidylinositol-3-kinase (PI3K) pathway.

Vorteile Und Einschränkungen Für Laborexperimente

The synthesis of 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid is relatively simple and can be conducted in a one-pot reaction. The reaction conditions are mild and do not require any special equipment. The yields are generally in the range of 60-90%. However, the synthesis of this compound requires the use of hazardous chemicals and the reaction should be conducted in a well-ventilated area.

Zukünftige Richtungen

Given the potential applications of 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid, there are numerous potential future directions for research. These include the development of novel drugs using this compound as a scaffold, the investigation of its potential use in drug delivery systems, the exploration of its potential therapeutic applications, and the study of its mechanism of action. In addition, further research is needed to investigate the biochemical and physiological effects of this compound and to explore its potential toxicity.

Synthesemethoden

4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid can be synthesized from commercially available benzotriazole (BTZ) by reacting it with 1-bromomethylbenzene in the presence of a base such as potassium carbonate. The reaction yields this compound in an enantiopure form and can be conducted in a one-pot reaction. The reaction conditions are mild and do not require any special equipment. The reaction can be monitored by 1H NMR and the yields are generally in the range of 60-90%.

Eigenschaften

IUPAC Name

4-(benzotriazol-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(19)11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMODFHZZDKNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.